Sodium aluminate

Vue d'ensemble

Description

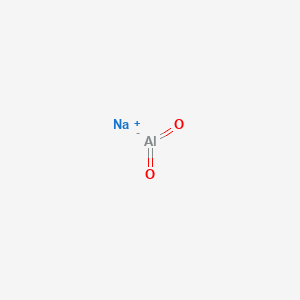

Sodium aluminate is an inorganic compound with the chemical formula NaAlO₂. It is a white crystalline solid that is highly soluble in water and forms a strongly alkaline solution. This compound is primarily used as a source of aluminum hydroxide in various industrial and technical applications. It is also known for its role in water treatment, paper manufacturing, and the production of ceramics and glass .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium aluminate can be synthesized by dissolving aluminum hydroxide (Al(OH)₃) in a caustic soda (sodium hydroxide, NaOH) solution. The reaction typically occurs at elevated temperatures near the boiling point of the solution. The use of more concentrated sodium hydroxide solutions leads to a semi-solid product .

Industrial Production Methods: In industrial settings, this compound is often produced through the Bayer process, which involves the digestion of bauxite (an ore of aluminum) with sodium hydroxide under high pressure and temperature conditions. The resulting this compound solution is then precipitated out by lowering the temperature and adjusting the pH . Another method involves heating sodium dawsonite (NaAl(OH)₂CO₃) to high temperatures, resulting in the decomposition of sodium dawsonite and the formation of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium aluminate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions.

Substitution: It can participate in substitution reactions where one of its components is replaced by another element or group.

Common Reagents and Conditions:

Reaction with Water: this compound reacts with water to form aluminum hydroxide and sodium hydroxide.

Reaction with Acids: It reacts with acids to produce aluminum salts and water.

Reaction with Silica: this compound reacts with silica to form aluminosilicates, which are used in various industrial applications.

Major Products Formed:

Aluminum Hydroxide: Formed when this compound reacts with water.

Aluminum Salts: Formed when this compound reacts with acids.

Aluminosilicates: Formed when this compound reacts with silica.

Applications De Recherche Scientifique

Sodium aluminate has a wide range of applications in scientific research and industry:

Water Treatment: It is used as a coagulant to remove impurities from water, aiding in the coagulation and settling of suspended particles.

Ceramics and Glass Manufacturing: this compound acts as a fluxing agent, lowering the melting point of materials and making the manufacturing process more efficient.

Paper Industry: It is used in the pulping process to improve the water resistance and brightness of paper.

Advanced Material Science: Recent research has explored its use in creating alumina nanostructures and as an electrolyte in aluminum-air batteries.

Synthesis of Aluminum Nitride: this compound is used as a source of aluminum in the synthesis of aluminum nitride, which has applications in electronics and optoelectronics.

Mécanisme D'action

Sodium aluminate exerts its effects through various mechanisms:

Coagulation in Water Treatment: this compound hydrolyzes in water to form aluminum hydroxide, which acts as a coagulant by neutralizing the charges on suspended particles, causing them to aggregate and settle out of the water.

Fluxing Agent in Ceramics and Glass: It lowers the melting point of raw materials, facilitating their fusion and formation into desired shapes.

Formation of Aluminosilicates: In reactions with silica, this compound forms aluminosilicates, which have enhanced mechanical and chemical properties.

Comparaison Avec Des Composés Similaires

Sodium aluminate can be compared with other similar compounds, such as:

Sodium Metasilicate (Na₂SiO₃): Both compounds are used in water treatment and as fluxing agents, but sodium metasilicate is more commonly used in detergents and cleaning agents.

Sodium Silicate (Na₂SiO₃): Similar to sodium metasilicate, it is used in water treatment and as a binder in various industrial applications.

Potassium Aluminate (KAlO₂): Similar to this compound, but potassium aluminate is less commonly used due to the higher cost of potassium compounds.

This compound is unique in its versatility and effectiveness in various industrial applications, particularly in water treatment and the production of advanced materials.

Activité Biologique

Sodium aluminate (NaAlO₂) is a compound primarily used in water treatment, paper manufacturing, and as a chemical reagent. Its biological activity has garnered attention due to its interactions with biological systems and potential implications for health and environmental safety. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and applications supported by case studies and research findings.

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily attributed to its aluminum content. The following mechanisms have been identified:

- Neurotoxicity : Aluminum ions can cross the blood-brain barrier, leading to neurobehavioral effects. Research indicates that aluminum exposure can impair cholinergic activity and disrupt signal transduction pathways, potentially contributing to neurodegenerative diseases .

- Bone Health : Aluminum interferes with phosphorus absorption in the gastrointestinal tract, which can lead to osteomalacia and rickets due to impaired bone mineralization. This effect is particularly concerning in populations with high aluminum exposure .

- Immune Response : Certain aluminum salts, including this compound, can activate inflammasomes, leading to immune responses that may have implications for vaccine adjuvants .

Toxicity Profile

The toxicity of this compound is influenced by its solubility and bioavailability. The compound is poorly absorbed through oral or inhalation routes but can accumulate in various tissues, particularly bone and lung . The following table summarizes the toxicity data related to this compound:

| Parameter | Value |

|---|---|

| Solubility | Low in water |

| Absorption | Poorly absorbed orally |

| Tissue Accumulation | Bone, lung |

| Excretion | Primarily via urine |

Case Study 1: Phosphorus Removal in Wastewater Treatment

A notable application of this compound is its use as a replacement for aluminum sulfate (alum) in wastewater treatment processes. A case study at the Lakewood Wastewater Treatment Plant demonstrated that this compound effectively removed phosphorus from wastewater during periods when alum performance declined due to variable pH levels.

- Background : The facility faced compliance issues with phosphorus limits during dry months when influent flow decreased.

- Intervention : After analyzing three years of data, USALCO recommended transitioning from alum to this compound.

- Results : A trial showed that this compound achieved phosphorus removal below 1.0 mg/l at a dosage 58% less than that required for alum, leading to successful compliance with regulatory standards .

Case Study 2: Toxicological Studies on Aquatic Life

Research has also focused on the effects of aluminum compounds on aquatic organisms. A study involving Atlantic salmon exposed to varying concentrations of aluminum and fluoride revealed significant histopathological changes in gill tissues.

- Findings : Exposure resulted in swollen gill filaments and secondary lamellae, indicating respiratory distress. The presence of fluoride appeared to mitigate some gill damage at higher pH levels .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- A study highlighted the formation of amorphous this compound hydrate phases that influence crystallization pathways in aqueous environments. This behavior suggests potential applications in materials science and environmental remediation .

- Another investigation into the precipitation of gibbsite from this compound solutions demonstrated enhanced recovery processes that could improve industrial applications and reduce waste .

Propriétés

IUPAC Name |

sodium;dioxoalumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Na.2O/q-1;+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJYQHRNMMNLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al-]=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaAlO2, AlNaO2 | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium aluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_aluminate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051206 | |

| Record name | Sodium aluminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.970 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Hygroscopic; [ICSC] White crystalline solid, soluble in water; [Hawley], WHITE HYGROSCOPIC POWDER. | |

| Record name | Sodium aluminate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN WATER; INSOL IN ALCOHOL, Solubility in water: very good | |

| Record name | SODIUM ALUMINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

>1.5 g/cm³ | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WHITE GRANULAR MASS, WHITE AMORPHOUS POWDER | |

CAS No. |

1302-42-7, 11138-49-1 | |

| Record name | Sodium metaaluminate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1302-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium aluminate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum sodium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011138491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aluminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium sodium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ALUMINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1650 °C | |

| Record name | SODIUM ALUMINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5023 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ALUMINATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0566 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.